molecular formula C12H12ClN3O2S B2868841 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340970-32-2

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide

Cat. No. B2868841
CAS RN: 1340970-32-2
M. Wt: 297.76
InChI Key: IGQFVMLXALIZOV-UHFFFAOYSA-N
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Description

“2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” is a chemical compound. It is a derivative of 4-Chloro-3-pyridinesulfonamide . The compound is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of “2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” can be achieved from 4-Chloro-3-pyridinesulfonamide hydrochloride and m-Toluidine . Another method involves the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular formula of “2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” is C12H13N3O2S . The molecular weight is 263.31 .


Chemical Reactions Analysis

The compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It is also involved in the protodeboronation of pinacol boronic esters .

Scientific Research Applications

Urease Inhibition

This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues such as kidney stones and peptic ulcers. The inhibition of urease by derivatives of this compound could offer therapeutic benefits in treating these conditions .

Anti-Urease Activity

Furthering its application in urease inhibition, this compound’s derivatives have shown potent anti-urease activity. This is particularly relevant in the pharmaceutical industry, where the search for new and effective urease inhibitors is ongoing. The derivatives have been evaluated against jack bean urease (JBU) and found to be effective .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton, which is structurally similar to 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide , plays a significant role. It’s involved in the synthesis of compounds with potential medicinal properties, including anti-urease activity .

Computational Chemistry

The compound and its derivatives are also subjects of computational chemistry studies. These studies involve the use of computer simulations to predict the behavior and properties of the compound, which can aid in the design of new drugs and materials .

Synthesis and Characterization

The synthesis and characterization of this compound involve various analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR. These methods are crucial for confirming the structure of the synthesized compounds and for understanding their chemical properties .

Enzyme Inhibitory Activity

The derivatives of this compound have been characterized by their enzyme inhibitory activity. This is an important area of research for the development of new drugs that can inhibit specific enzymes related to diseases .

Biochemical Evaluation

Biochemical evaluation of this compound’s derivatives includes testing their effectiveness against specific biological targets. This is a critical step in drug development to ensure the safety and efficacy of new pharmaceuticals .

Molecular Simulation

Molecular simulation is another application where this compound is relevant. It helps in understanding the molecular interactions and stability of the compound, which is essential for the development of new materials and drugs .

properties

IUPAC Name

2-(4-chloro-3-methylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQFVMLXALIZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide

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